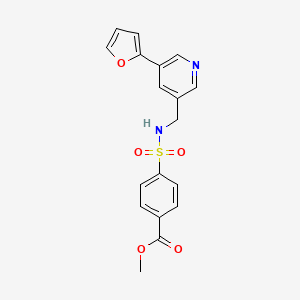
methyl 4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with complex structures often involves multi-step chemical reactions, starting from simpler molecules. For instance, compounds similar to our molecule of interest have been synthesized through reactions that include nucleophilic addition, [3+2]-cycloaddition, and ring transformations, typically yielding moderate yields. These methods provide a foundation for synthesizing a wide range of furan and pyridine derivatives, which are structurally related to the molecule (Pan et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through spectroscopic methods like FTIR, NMR spectroscopy, and mass spectrometry, and further validated by single crystal X-ray diffraction. This approach allows for the detailed analysis of the molecular conformation, crystalline structure, and intra- and intermolecular interactions, providing a comprehensive understanding of the molecule's geometry and electronic structure (Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving the compound can highlight its reactivity and functional group transformations. For example, cyclocondensation reactions and interactions with nucleophiles or electrophiles can lead to the formation of new chemical bonds and structures, indicating the molecule's versatility in organic synthesis. Studies on related molecules have demonstrated various reaction pathways, such as domino reactions, that yield sulfonylated or other functionalized derivatives, showcasing the compound's potential for chemical modification (Cui et al., 2018).
Applications De Recherche Scientifique
Adenosine Receptor Ligands and Antineuropathic Activity
A study by Betti et al. (2019) focused on amino-3,5-dicyanopyridines, evaluating their potential as adenosine receptor (AR) ligands. Modifications to this scaffold resulted in compounds with high affinity for the human A1AR and an inverse agonist profile. Some derivatives showed mixed A1AR inverse agonist/A2A and A2B AR antagonist behaviors, reducing oxaliplatin-induced neuropathic pain. This research highlights the therapeutic potential of pyridine and furan derivatives in neuropathic pain management, suggesting a possible application area for the compound (Betti et al., 2019).
Renewable PET Production
Research by Pacheco et al. (2015) discussed the use of silica molecular sieves containing framework Lewis acid centers in Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans. This process is crucial for producing biobased terephthalic acid precursors, indicating the role of furan derivatives in sustainable materials production, potentially extending to compounds like "methyl 4-(N-((5-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate" (Pacheco et al., 2015).
Synthesis of Tetrahydroisoquinolinones
Kandinska et al. (2006) explored the synthesis of new tetrahydroisoquinolinones incorporating furan derivatives. This work detailed the reaction conditions and processes to achieve diastereoselective outcomes, underlining the versatility of furan-containing compounds in synthesizing pharmacologically interesting molecules (Kandinska et al., 2006).
Domino Reactions for Furan Derivatives
Cui et al. (2018) developed an efficient domino process for preparing sulfonylated furan derivatives, showcasing a strategy that exhibits excellent functional group tolerance and efficiency. This research points to the synthetic utility of furan derivatives in constructing complex molecules, which might be relevant for understanding the applications of "this compound" (Cui et al., 2018).
Palladium-Catalyzed Double C-S Bond Construction
Qiao et al. (2014) described a palladium-catalyzed cross-coupling process that utilizes Na2S2O3·5H2O to produce aromatic thioethers, including furan derivatives. This odorless, stable, and environmentally friendly sulfur source in C-S bond formation underlines the potential of furan compounds in organic synthesis and materials science (Qiao et al., 2014).
Propriétés
IUPAC Name |
methyl 4-[[5-(furan-2-yl)pyridin-3-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-24-18(21)14-4-6-16(7-5-14)26(22,23)20-11-13-9-15(12-19-10-13)17-3-2-8-25-17/h2-10,12,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLKKLQZKOUZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

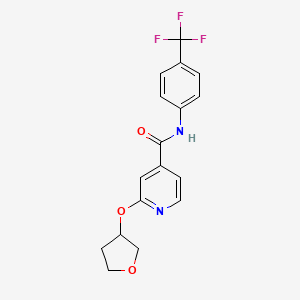
![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)
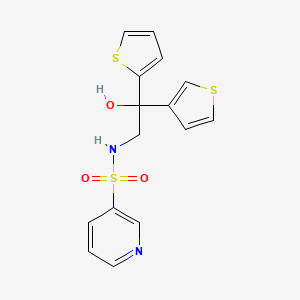
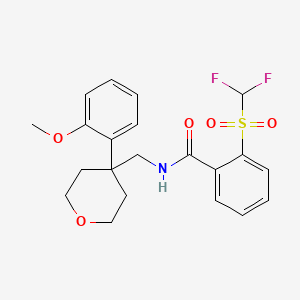
![N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide](/img/structure/B2493818.png)
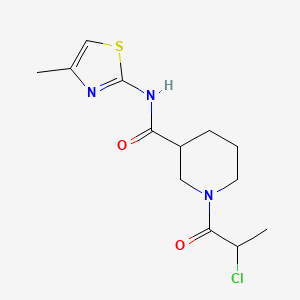
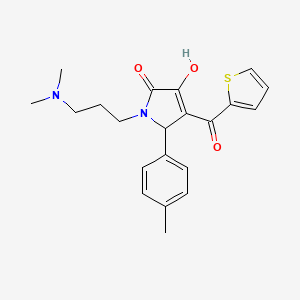

![4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B2493825.png)
![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2493828.png)
![4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine](/img/structure/B2493830.png)
![2-(benzylthio)-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2493831.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2493832.png)